

Application Notes and Protocols: Integrating NOTAM Data with Flight Operational Quality Assurance (FOQA)

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Compound of Interest

Compound Name: NOTAM

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Audience: Aviation Safety Researchers, Data Scientists, and Flight Operations Professionals.

Abstract

Flight Operational Quality Assurance (FOQA) programs are a cornerstone of modern aviation safety, providing proactive insights by analyzing routine flight data.^{[1][2]} However, FOQA data is typically analyzed in a vacuum, without the rich operational context of the airspace environment. Notices to Air Missions (**NOTAMs**) contain critical, time-sensitive information about hazards, system changes, and procedures that directly impact flight operations.^{[3][4]} This document provides a detailed protocol for the systematic integration of **NOTAM** data into a FOQA program. By correlating flight data with active **NOTAMs**, operators can enhance their safety analysis, uncover hidden risks, and develop more robust, context-aware safety metrics. This protocol outlines the necessary steps for data acquisition, processing, correlation, and analysis to create a more comprehensive and proactive safety management system.^[1]

Data Presentation and Schemas

Effective integration requires a structured understanding of both **NOTAM** and FOQA data domains. The following tables summarize the key data fields and their relevance to a correlated analysis.

Table 1: Key **NOTAM** Data Fields for FOQA Integration

Data Field	Example	Description & FOQA Relevance
Identifier	A1234/23	Unique ID for the NOTAM, composed of series, number, and year.[3] Essential for tracking and avoiding data duplication.
Location (ICAO)	KJFK	The ICAO location indicator (aerodrome or FIR) affected by the NOTAM.[5] Primary key for matching NOTAMs to flight departure/arrival points or en-route segments.
Effective Time (B)	2304150600	The start date and time (UTC) when the NOTAM becomes effective.[5][6] Critical for temporal correlation with flight data.
Expiration Time (C)	2304152359	The end date and time (UTC) when the NOTAM is no longer in effect.[5][6] Used to filter for active NOTAMs during a specific flight's operation.
Q-Code / Series	QFAXX / B	A five-letter code that categorizes the NOTAM subject (e.g., facility, service, hazard).[7][8] Allows for automated filtering and classification of operationally relevant NOTAMs (e.g., runway closures, NAVAID outages).
Full Text (E)	RWY 13L/31R CLSD	The plain-text (or heavily abbreviated) description of the

Data Field	Example	Description & FOQA Relevance
		condition.[3][5] Requires advanced parsing to extract specific operational constraints (e.g., closed taxiways, inoperative lighting).
Geometry	Polygon/Radius	Geospatial data defining the affected area, often provided by modern digital NOTAM services.[9] Enables precise spatial correlation with flight tracks to identify en-route impacts.

| Vertical Limits (F/G) | FL180 / FL250 | The lower and upper altitude limits of the **NOTAM**'s applicability.[5][9] Used to determine if a flight's vertical profile intersects with an airspace restriction **NOTAM**. |

Table 2: Relevant FOQA Parameters for **NOTAM** Correlation

FOQA Parameter Category	Specific Parameters	Potential Correlation with NOTAMs
Approach Stability	Airspeed Deviation, Glidepath Deviation, High Sink Rate, Unstable Configuration	Correlates with NOTAMs for NAVAID outages (e.g., ILS OTS), runway changes, or temporary obstacles on approach.
Landing Performance	Hard Landing, Long Landing, High Pitch/Bank on Landing, Reduced Tail Clearance	Correlates with NOTAMs for runway closures (forcing use of shorter runways), surface conditions (FICON), or inoperative runway lighting.
Takeoff Performance	High Pitch on Takeoff, Abnormal Acceleration, Rejected Takeoff	Correlates with NOTAMs for temporary runway obstacles, reduced runway length, or construction activities.
Navigation & Airspace	Lateral/Vertical Track Deviation, Excessive Bank Angle, TCAS Resolution Advisories	Correlates with NOTAMs for Temporary Flight Restrictions (TFRs), Special Use Airspace (SUA) activation, or GPS outages.[3]

| Ground Operations | High Taxi Speed, Wrong Taxiway Usage, Abrupt Braking/Turning |
Correlates with **NOTAMs** detailing taxiway closures, construction, or changes in airport ground procedures. |

Table 3: Example **NOTAM**-Triggered FOQA Event Definitions

Scenario	Example NOTAM Text	Associated FOQA Event	Analysis Insight
ILS Outage	ILS RWY 22R U/S	High rate of unstabilized approaches to RWY 22R.	Highlights potential training gaps for non-precision approaches or procedural issues when primary NAVAIDs are unavailable.
Taxiway Closure	TWY B CLSD BTN TWY B1 AND B2	Increased frequency of high-speed taxiing or sharp turns on alternate routes (e.g., TWY C).	Uncovers unintended consequences of ground procedure changes, potentially increasing risk of runway incursions or ground incidents.
GPS Jamming	GPS UNRELIABLE WI 60NM ... FL400 AND ABV	Multiple instances of lateral navigation deviations or loss of RNP capability in a specific sector.	Provides objective data on the operational impact of GPS degradation, informing contingency procedures and training.

| Runway Closure | RWY 04L/22R CLSD | Increase in deep or high-energy landings on the shorter parallel runway (04R/22L). | Quantifies the operational pressure and risk associated with operating on non-preferred or performance-limiting runways. |

Integration and Analysis Protocols

The following protocols provide a step-by-step methodology for integrating **NOTAM** data into a FOQA workflow.

Protocol 1: Data Acquisition

- Identify Data Source: Select a source for machine-readable **NOTAM** data. Options include:
 - National aviation authorities (e.g., FAA SWIM).
 - Commercial data providers that offer curated and structured **NOTAM** APIs (e.g., Cirium, Aviation Edge).^{[6][10]} These services often provide data in developer-friendly formats like GeoJSON or AIXM 5.1.^{[6][11]}
- Establish API Connection: Develop a software client to connect to the selected **NOTAM** API. Implement robust error handling and request throttling to comply with provider limits. Note that some services cache responses for short periods (e.g., 60 seconds).^{[7][11]}
- Schedule Data Ingestion: Automate the data retrieval process. Schedule regular API calls to fetch all **NOTAMs** relevant to the operator's areas of operation (e.g., by FIR or Aerodrome).^[9]
- Store Raw Data: Store the retrieved raw **NOTAM** data (e.g., in JSON or XML format) in a data lake or staging database. This ensures a complete record is maintained before processing.

Protocol 2: Data Processing and Filtering (ETL)

- Parsing and Structuring:
 - Develop parsers to transform the raw **NOTAM** text and codes into a structured format (as outlined in Table 1). This is a critical step, as traditional **NOTAMs** use specialized contractions and non-standardized text.^{[4][12]}
 - Extract key entities such as specific runways, taxiways, frequencies, and equipment (e.g., RWY 13L/31R, ILS).
 - Convert all timestamps to a standardized UTC format.
- Geospatial Filtering:
 - For each flight in the FOQA database, define a relevant geospatial area (departure airport, arrival airport, and a buffer around the flight path).

- Filter the global **NOTAM** database to retain only those whose location or geometry intersects with the flight's relevant area.
- Temporal Filtering:
 - For each flight, query the filtered **NOTAM** database for notices where the flight's operational time (e.g., from taxi-out to taxi-in) falls between the **NOTAM**'s effective time (B) and expiration time (C).
- Categorization and Prioritization:
 - Use Q-Codes and parsed text keywords to categorize each relevant **NOTAM** (e.g., "Runway Status," "NAVAID Status," "Airspace Restriction").^[3]
 - Implement a rules engine to assign a priority level based on the operational impact (e.g., a runway closure is higher priority than a grass-cutting notice). This helps manage the high volume of irrelevant **NOTAMs**.^{[13][14]}

Protocol 3: Correlation with FOQA Data

- Linkage: For each flight record in the FOQA database, create a relational link to all the filtered, processed, and prioritized **NOTAMs** that were active for that specific flight.
- Contextual Enrichment: Append the FOQA event data with contextual "tags" derived from the correlated **NOTAMs**. For example, a "High Sink Rate" event could be tagged with [**NOTAM**: ILS_OTS] or [**NOTAM**: RWY_SHORT].
- Database Integration: Store this correlated, context-rich dataset in an analytical database, ready for querying and visualization.

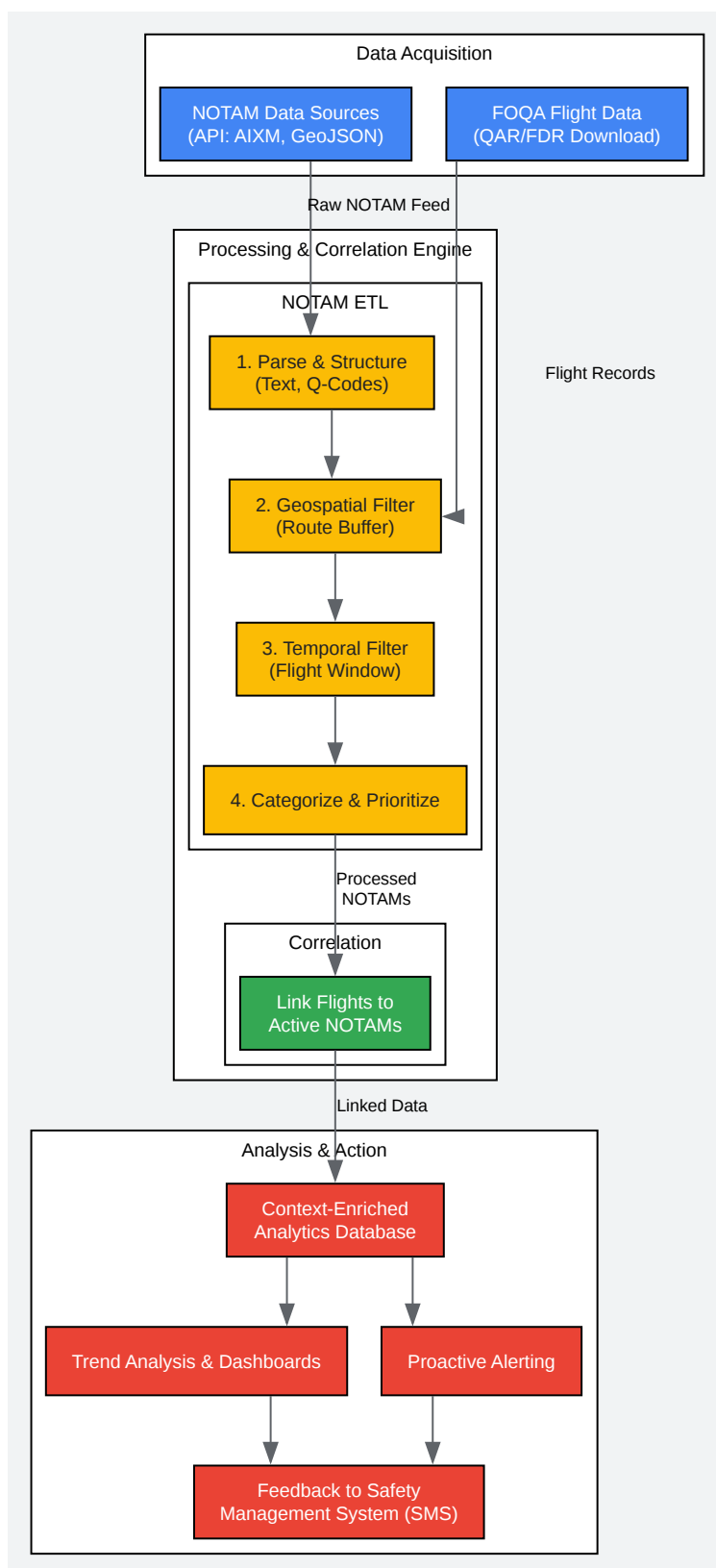
Protocol 4: Analysis and Visualization

- Context-Aware Event Validation: During the validation of FOQA events, analysts should use the linked **NOTAM** information to understand the "why" behind an exceedance.^[15] An unstable approach may be understandable if the primary ILS was out of service, shifting the focus from pilot technique to procedural resilience.
- Trend Analysis:

- Perform aggregate analysis to identify trends. For example, query: "What is the rate of hard landings on Runway 28L when the parallel Runway 28R is closed by **NOTAM**?"
- Visualize these trends over time to monitor the safety impact of recurring operational changes.
- Dashboarding: Create interactive dashboards for safety managers.[16] These dashboards should allow users to filter flight events by **NOTAM** category, location, and time to explore the relationship between operational constraints and flight performance.
- Proactive Alerting: Develop an alerting system that notifies the safety team when a flight is dispatched into an area with a combination of high-risk **NOTAMs** (e.g., GPS jamming and severe weather) and a history of related FOQA events.

Logical Workflow Visualization

The following diagram illustrates the end-to-end process for integrating **NOTAM** data into a FOQA program.



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Caption: Workflow for **NOTAM** and FOQA data integration.

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